Cas no 1824680-53-6 (1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide)

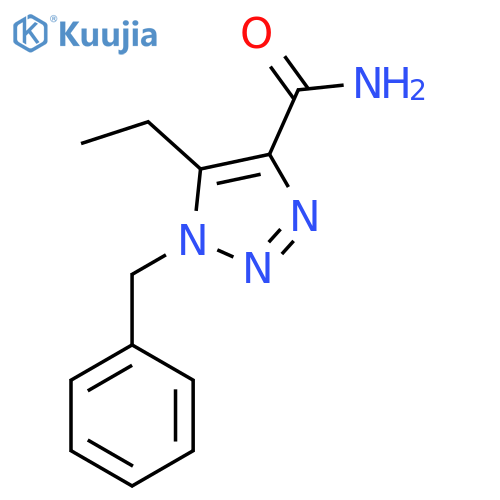

1824680-53-6 structure

商品名:1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide

- SCHEMBL17286364

- 1824680-53-6

- EN300-1610130

-

- インチ: 1S/C12H14N4O/c1-2-10-11(12(13)17)14-15-16(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,17)

- InChIKey: LCWYHHADPKDZQY-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C(CC)N(CC2C=CC=CC=2)N=N1)N

計算された属性

- せいみつぶんしりょう: 230.11676108g/mol

- どういたいしつりょう: 230.11676108g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 73.8Ų

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1610130-0.25g |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 0.25g |

$1209.0 | 2023-06-04 | ||

| Enamine | EN300-1610130-2.5g |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 2.5g |

$2576.0 | 2023-06-04 | ||

| Enamine | EN300-1610130-5.0g |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 5g |

$3812.0 | 2023-06-04 | ||

| Enamine | EN300-1610130-10.0g |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 10g |

$5652.0 | 2023-06-04 | ||

| Enamine | EN300-1610130-10000mg |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 10000mg |

$5652.0 | 2023-09-23 | ||

| Enamine | EN300-1610130-0.05g |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 0.05g |

$1104.0 | 2023-06-04 | ||

| Enamine | EN300-1610130-250mg |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 250mg |

$1209.0 | 2023-09-23 | ||

| Enamine | EN300-1610130-5000mg |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 5000mg |

$3812.0 | 2023-09-23 | ||

| Enamine | EN300-1610130-0.5g |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 0.5g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1610130-100mg |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide |

1824680-53-6 | 100mg |

$1157.0 | 2023-09-23 |

1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

1824680-53-6 (1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬